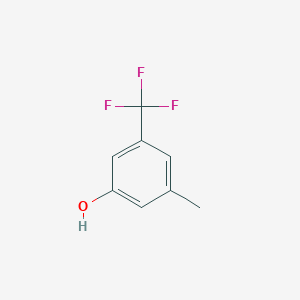

3-Methyl-5-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZRDXCKRUKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609735 | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-46-8 | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic compounds, a field known as organofluorine chemistry, has become a cornerstone of modern chemical and life sciences. The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that imparts exceptional stability to fluorinated molecules. mdpi.com This stability is a key factor in their widespread use. Fluorine's high electronegativity and small size, comparable to hydrogen, allow for its substitution into organic molecules often without significant steric alteration, yet with profound changes to the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net

These unique characteristics have led to the extensive application of fluorinated organic compounds in diverse fields. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. mdpi.com Beyond the life sciences, these compounds are integral to materials science, serving as components in liquid crystal displays, specialty lubricants, and advanced polymers with high thermal stability. mdpi.com

Significance of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl (CF3) group is a particularly important substituent in the design of functional aromatic compounds. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached. pubcompare.ai This electronic influence is crucial in the development of pharmaceuticals and advanced organic materials. mdpi.com

In medicinal chemistry, the CF3 group is often employed to enhance the efficacy of drug candidates. It can increase a molecule's metabolic stability due to the strength of the C-F bonds, making it more resistant to degradation in the body. mdpi.com Furthermore, the trifluoromethyl group can improve a drug's binding affinity to its target and increase its lipophilicity, which can facilitate its passage through cell membranes. mdpi.com It is frequently used as a bioisostere for a methyl group or a chlorine atom to fine-tune the steric and electronic properties of a lead compound. mdpi.com

Research Trajectories and Academic Importance of 3 Methyl 5 Trifluoromethyl Phenol

The academic importance of 3-Methyl-5-(trifluoromethyl)phenol lies predominantly in its role as a versatile chemical intermediate. Research trajectories involving this compound are primarily directed towards its use as a starting material for the synthesis of more elaborate molecules with specific functionalities. Its trifluoromethyl-substituted phenolic structure makes it a valuable precursor in multi-step synthetic pathways.

For example, research has demonstrated its use in the synthesis of complex heterocyclic structures like indenopyrazoles. mdpi.com The synthesis of fluorinated fused-ring pyrazoles is an active area of research due to the potential medicinal properties of these compounds. mdpi.com In such syntheses, the this compound moiety is incorporated to introduce the trifluoromethyl group into the final molecular framework, a strategy aimed at enhancing the biological activity and stability of the target compound. mdpi.com

Overview of Scholarly Contributions to the Compound S Chemistry

Strategic Approaches to Fluorinated Phenol (B47542) Synthesis

The construction of the this compound scaffold can be achieved through carefully planned multi-step sequences that introduce the methyl and trifluoromethyl groups onto the phenol ring system.

Multi-Step Synthesis from Substituted Precursors

One common strategy involves the use of readily available substituted aromatic compounds as starting materials. For instance, the synthesis can commence from a precursor already bearing either the methyl or the trifluoromethyl group, with the subsequent introduction of the remaining functionalities and the hydroxyl group. A plausible, though not explicitly detailed in the provided results, synthetic route could involve the Sandmeyer reaction on a substituted aniline (B41778) or the functionalization of a commercially available cresol (B1669610) or trifluoromethylbenzene derivative. The synthesis of related compounds, such as methyl 3-methyl-5-(trifluoromethyl)benzoate, has been documented, suggesting that multi-step pathways involving functional group interconversions are viable. chemicalbook.com

Etherification and Subsequent Hydrolysis Routes

An alternative multi-step approach involves the protection of the phenolic hydroxyl group as an ether, followed by the introduction of the trifluoromethyl group and subsequent deprotection. A documented process for preparing trifluoromethylphenols involves reacting a trifluoromethylhalobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether. google.com This ether intermediate is then subjected to hydrogenolysis to yield the corresponding trifluoromethylphenol. google.com This method offers a robust way to construct the desired scaffold while protecting the sensitive phenol group during potentially harsh reaction conditions. The Ullmann condensation reaction, a copper-catalyzed conversion of aryl halides to aryl ethers, represents a classic method that can be employed in this context, although it often requires high temperatures. wikipedia.orgorganic-chemistry.orgnih.gov Modern modifications of the Ullmann reaction have led to milder reaction conditions. rsc.orgmdpi.com

Direct Trifluoromethylation of Phenolic Substrates

Directly introducing a trifluoromethyl group onto a phenolic substrate is a more atom-economical approach. This can be achieved through electrophilic, nucleophilic, or radical trifluoromethylation reactions.

Electrophilic Trifluoromethylation Utilizing Activated Phenols

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as a phenol, with a reagent that acts as a source of an electrophilic trifluoromethyl cation ("CF3+"). nih.govchem-station.com Phenols are activated substrates for electrophilic substitution; however, the direct O-trifluoromethylation of phenols remains a challenge. beilstein-journals.org Often, C-trifluoromethylation at the ortho and para positions is a competing and sometimes major reaction pathway. mdpi.comresearchgate.net

Several powerful electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). nih.govchem-station.combeilstein-journals.orgtcichemicals.comnih.gov While these reagents have proven effective for trifluoromethylating a variety of nucleophiles, their application to phenols can lead to a mixture of C- and O-trifluoromethylated products. mdpi.comnih.gov For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent yielded the desired aryl trifluoromethyl ether in low yield, with C-trifluoromethylated products being the major outcome. mdpi.comnih.gov

| Reagent Type | Example Reagents | Outcome with Phenols |

| Hypervalent Iodine | Togni Reagents | Mixture of C- and O-trifluoromethylation, often favoring C-alkylation. mdpi.comnih.gov |

| Sulfonium Salts | Umemoto Reagents, Yagupolskii's Reagents | Effective for various nucleophiles, but can lead to competing pathways with phenols. nih.govchem-station.com |

| Iodosulfoximine | Merged Togni-Sulfoximine Scaffold | Competent for electrophilic trifluoromethylation of various nucleophiles. rsc.org |

Table 1: Electrophilic Trifluoromethylating Reagents and Their Reactivity with Phenols

Nucleophilic Trifluoromethylation with Fluoride (B91410) Sources

Nucleophilic trifluoromethylation employs a reagent that delivers a trifluoromethyl anion ("CF3-") to an electrophilic substrate. tcichemicals.comnih.gov A common strategy involves the reaction of an aryl halide with a nucleophilic trifluoromethyl source, often in the presence of a copper catalyst. tcichemicals.com The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used precursor to the CF3- anion upon activation with a fluoride source. tcichemicals.comacs.orgwikipedia.org This has been successfully applied to the synthesis of trifluoromethylated phenols from aryl halides. wikipedia.org

Another approach involves the in-situ generation of the trifluoromethyl anion from more accessible sources like fluoroform (CF3H) by deprotonation with a strong base. acs.org The resulting CF3- can then be stabilized and react with suitable electrophiles. acs.org Silver-mediated O-trifluoromethylation of phenols using TMSCF3 as the CF3 source has also been reported, although it may require a large excess of reagents. nih.gov

| CF3- Source | Activating Agent/Catalyst | Substrate |

| TMSCF3 | Fluoride ion (e.g., TBAF) | Aryl Halides wikipedia.org |

| TMSCF3 | Silver salts, Oxidants | Phenols (O-trifluoromethylation) nih.gov |

| Fluoroform (CF3H) | Strong Base | Carbonyl Compounds acs.org |

Table 2: Nucleophilic Trifluoromethylation Approaches

Radical Trifluoromethylation Mechanisms and Reagents

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the aromatic substrate. rsc.org This method offers an alternative pathway for the direct functionalization of arenes. wikipedia.org A variety of reagents can serve as sources for the •CF3 radical under different initiation conditions, such as thermal, photochemical, or redox-induced decomposition. nih.govwikipedia.org

Common radical trifluoromethylating agents include trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and various sulfonium salts. nih.govwikipedia.orgrsc.orgacs.org The trifluoromethyl radical is electrophilic in nature and tends to add selectively to electron-rich positions on aromatic rings. princeton.edu Photoredox catalysis has emerged as a powerful tool for generating •CF3 radicals under mild conditions, enabling the trifluoromethylation of a broad range of arenes and heteroarenes. princeton.edu Mechanochemical methods using ball milling and piezoelectric materials have also been developed for solid-state radical C-H trifluoromethylation. nih.gov

| Reagent | Initiation Method | Key Features |

| Trifluoroiodomethane (CF3I) | Photochemical, Thermal | One of the early reagents used for radical trifluoromethylation. wikipedia.org |

| Sodium Trifluoromethanesulfinate (Langlois' reagent) | Oxidative conditions, Photochemical | Versatile reagent for generating •CF3 radicals under mild conditions. acs.orgprinceton.edu |

| S-(Trifluoromethyl)diphenylsulfonium triflate | Reduction (e.g., with Na2S2O4) | Generates •CF3 radical for reaction with styrenes. rsc.org |

| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) | Thermal decomposition | A persistent radical that releases •CF3 at elevated temperatures. nih.gov |

Table 3: Common Radical Trifluoromethylating Reagents

Deoxyfluorination Strategies for Phenols

Deoxyfluorination of phenols represents a direct and powerful method for the synthesis of aryl fluorides, including derivatives of this compound. This transformation involves the replacement of a hydroxyl group with a fluorine atom.

Transition Metal-Catalyzed Deoxyfluorination

Transition metal-catalyzed deoxyfluorination has emerged as a practical approach for the synthesis of aryl fluorides from readily available phenols. nih.govacs.org One notable development is the use of ruthenium π-complexes to activate phenols for ¹⁸F-deoxyfluorination. nih.govacs.orgresearchgate.net This method demonstrates a broad substrate scope, tolerating a variety of functional groups, including basic amines and protic groups, which can be challenging for other fluorination techniques. acs.org The reaction is operationally simple, can be performed in the presence of moisture and air, and is scalable for applications such as positron emission tomography (PET) tracer production. nih.govacs.orgresearchgate.net

The mechanism of this ruthenium-mediated process is believed to proceed through a classic SNAr pathway via a Meisenheimer complex, where the coordination of the ruthenium fragment withdraws electron density from the phenol substrate. acs.org This activation strategy expands the utility of deoxyfluorination to include even electron-rich phenols. acs.org

| Catalyst System | Key Features | Substrate Scope | Ref. |

| Ruthenium π-Complex | Broad functional group tolerance, operational simplicity, applicable to electron-rich phenols. | Phenols, including those with basic amines and protic groups. | nih.govacs.orgresearchgate.net |

| Palladium Catalysis | Requires anhydrous conditions, can produce isomeric mixtures. | Aryl triflates. | nih.gov |

| Copper-mediated | Can be used for oxidative fluorination. | Aryl stannanes. | nih.gov |

Organocatalytic and Metal-Free Deoxyfluorination Protocols

In addition to metal-based systems, organocatalytic and metal-free deoxyfluorination methods have been developed, offering alternative synthetic routes. Reagents like PhenoFluor have proven to be versatile for the deoxyfluorination of a wide range of functionally complex phenols and alcohols. nih.gov While effective, the cost and synthesis of such reagents can be a consideration. nih.gov

A one-pot deoxyfluorination of phenols has been developed using sulfuryl fluoride (SO₂F₂) and tetramethylammonium (B1211777) fluoride (NMe₄F), proceeding through an aryl fluorosulfonate intermediate. acs.org This method is notable for its use of inexpensive reagents and its applicability to a diverse range of phenols under relatively mild conditions. acs.org The reaction is believed to occur via a concerted mechanism involving C–O bond cleavage and C–F bond formation. acs.org

Hydrogen bonding has been identified as a crucial factor in some deoxyfluorination reactions, a departure from conventional nucleophilic fluorination where it is typically considered detrimental. organic-chemistry.org This highlights the unique mechanistic pathways at play in these newer methodologies.

Palladium- and Copper-Mediated Synthetic Transformations

Palladium and copper catalysts are instrumental in a variety of synthetic transformations for creating and functionalizing molecules like this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides provides access to 5-trifluoromethyl-1,2,4-triazoles, showcasing the power of this approach in building complex heterocyclic structures. rsc.org Another application involves the directed C-H bond functionalization of acrylamides with 2-bromo-3,3,3-trifluoropropene to stereoselectively form trifluoromethylated 1,3-butadienes. nih.gov Furthermore, palladium catalysis can be used for the desilylative acetoxylation of (trimethylsilyl)arenes, which can then be hydrolyzed to yield phenol derivatives. organic-chemistry.org

Copper-mediated reactions are also highly valuable, particularly for trifluoromethylation. nih.gov Copper-catalyzed methods can be used for the direct trifluoromethylation of aryl iodides and activated aryl bromides. nih.gov These reactions can proceed through various mechanisms, including the formation of a "CuCF₃" species from reagents like phenyl trifluoromethyl sulfoxide. nih.gov Copper catalysis has also been employed in Sandmeyer-type trifluoromethylations of diazonium salts and the trifluoromethylation of terminal alkynes. nih.gov Additionally, copper-catalyzed systems are effective for the direct hydroxylation of aryl halides to produce phenols. researchgate.net

| Metal Catalyst | Transformation | Substrate Examples | Ref. |

| Palladium | Carbonylative cyclization | Trifluoroacetimidohydrazides, aryl iodides | rsc.org |

| Palladium | Directed C-H functionalization | Acrylamides | nih.gov |

| Palladium | Desilylative acetoxylation | (Trimethylsilyl)arenes | organic-chemistry.org |

| Copper | Trifluoromethylation | Aryl iodides, aryl bromides, terminal alkynes | nih.govnih.gov |

| Copper | Hydroxylation | Aryl halides | researchgate.net |

Novel Synthetic Routes and Methodological Advancements

The quest for more efficient and sustainable methods for synthesizing this compound and its analogs continues to drive innovation in synthetic chemistry.

Regioselective Functionalization Techniques

Achieving regioselectivity is a significant challenge in the functionalization of substituted aromatic rings. Directing groups can be employed to control the position of incoming substituents. For example, the P=O group in 1,2,3-triphenylbenzo[b]phosphole oxide has been used to direct lithiation to the 7-position, enabling regioselective functionalization. researchmap.jp Such strategies could potentially be adapted for the selective functionalization of phenol derivatives.

Environmentally Conscious Synthetic Pathways and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, renewable feedstocks, and more energy-efficient processes. For instance, the synthesis of trifluoromethanesulfonyl fluoride (TFSF), a potential alternative to SF₆ gas, has been optimized using halogen exchange reactions with crown ether catalysis at lower temperatures, achieving a high yield and purity. nih.gov

In the realm of biotechnology, heterologous expression of enzymes in microorganisms like Saccharomyces cerevisiae is being explored for the production of chemicals like 3-methylphenol (m-cresol). nih.gov While challenges such as product toxicity exist, strategies like in vivo detoxification through methylation or glycosylation are being investigated to improve yields. nih.gov These biocatalytic approaches offer a promising avenue for the sustainable production of phenol derivatives.

Electronic and Steric Effects of the Trifluoromethyl Moiety on Phenolic Systems

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature and significant steric bulk. nih.govmdpi.com When appended to a phenolic ring, these characteristics profoundly influence the molecule's reactivity and acidity.

Inductive and Resonance Effects on Aromatic Ring Activation

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I). nih.gov This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connecting the -CF3 group to the aromatic ring. This inductive pull deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack. youtube.com

In contrast, the methyl (-CH3) group is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. libretexts.org It increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. wikipedia.org

In this compound, these opposing electronic effects are at play. The strongly deactivating -CF3 group at the meta position to the hydroxyl group significantly lowers the electron density of the ring. The weakly activating -CH3 group, also in a meta position to the hydroxyl and ortho to the -CF3 group, partially counteracts this deactivation. The hydroxyl (-OH) group itself is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system via a positive resonance effect (+M), which is generally more influential than its negative inductive effect (-I). libretexts.orgchemistrysteps.com

The acidity of the phenolic proton is also significantly affected. Electron-withdrawing groups stabilize the corresponding phenoxide ion by delocalizing the negative charge, thereby increasing acidity. vanderbilt.edu The -CF3 group, through its strong -I effect, enhances the acidity of this compound compared to phenol. Conversely, the electron-donating -CH3 group slightly destabilizes the phenoxide ion, decreasing acidity. quora.com The net effect is an increased acidity relative to phenol, driven by the dominant -CF3 group.

Table 1: Electronic Effects of Substituents on the Phenolic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Effect on Acidity |

| -OH | -I (withdrawing) | +M (donating) | Activating | --- |

| -CH3 | +I (donating) | Hyperconjugation | Activating | Decreases |

| -CF3 | -I (withdrawing) | Weak -M (withdrawing) | Deactivating | Increases |

Conformational Analysis and Steric Directing Effects

The bulky -CF3 group can sterically hinder the adjacent ortho positions, potentially influencing the approach of reagents. In electrophilic aromatic substitution reactions, while electronic effects are typically the primary determinants of regioselectivity, significant steric hindrance can disfavor substitution at sterically crowded positions. youtube.com For this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are electronically activated. However, the position ortho to both the methyl and trifluoromethyl groups (position 4) might experience some steric hindrance.

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of this compound can proceed through several mechanistic pathways, depending on the nature of the reagents and reaction conditions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on this compound is directed by the combined influence of the hydroxyl, methyl, and trifluoromethyl groups. byjus.comquora.com

The hydroxyl group is a powerful ortho, para-director, strongly activating these positions for electrophilic attack. libretexts.org The methyl group is also an ortho, para-director, though its activating effect is weaker. libretexts.org The trifluoromethyl group is a deactivating group and a meta-director. youtube.com

In this compound, the directing effects of the substituents are as follows:

-OH group (at C1): Directs ortho (C2, C6) and para (C4).

-CH3 group (at C3): Directs ortho (C2, C4) and para (C6).

-CF3 group (at C5): Directs meta (C1, C3 - already substituted).

The positions most activated for electrophilic attack are C2, C4, and C6, as they are ortho or para to the strongly activating hydroxyl group and the activating methyl group. The trifluoromethyl group deactivates the entire ring but does not change the directing preference of the activating groups. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The specific distribution of products will depend on the electrophile and reaction conditions, with steric hindrance from the -CF3 and -CH3 groups potentially influencing the ratio of isomers. arabjchem.org For instance, nitration or halogenation would be expected to yield a mixture of 2-, 4-, and 6-substituted products. byjus.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -OH (C1) | Influence of -CH3 (C3) | Influence of -CF3 (C5) | Overall Prediction |

| C2 | Ortho (Activating) | Ortho (Activating) | --- | Highly Favored |

| C4 | Para (Activating) | Ortho (Activating) | --- | Favored |

| C6 | Ortho (Activating) | Para (Activating) | --- | Highly Favored |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The classical nucleophilic aromatic substitution (SNAr) mechanism typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com this compound does not possess a conventional leaving group on the aromatic ring, making direct SNAr reactions unlikely under standard conditions. The hydroxyl group is a very poor leaving group.

However, a less common pathway for SNAr on phenols has been described, involving homolytic activation. In this mechanism, the phenolic O-H bond undergoes homolysis to form a phenoxyl radical. osti.gov This radical acts as a powerful electron-withdrawing group, transiently activating the aromatic ring for nucleophilic attack at a distal position, even in the absence of a traditional leaving group if a suitable electrophile is present. osti.gov While this mechanism has been demonstrated for halophenols, its applicability to this compound would require specific conditions to generate the phenoxyl radical and a suitable nucleophile/electrophile system.

Therefore, for practical purposes, direct derivatization of the aromatic ring of this compound via a standard SNAr mechanism is not a viable pathway.

Radical Pathways in Trifluoromethylation and Other Reactions

Radical reactions offer an alternative avenue for the derivatization of this compound. The trifluoromethyl radical (•CF3) is an electrophilic radical that can add to aromatic rings. rsc.orgwikipedia.org

The introduction of an additional trifluoromethyl group onto the aromatic ring could potentially proceed through a radical mechanism. researchgate.net The reaction would likely involve the generation of the •CF3 radical from a suitable precursor, such as trifluoroiodomethane (CF3I) or Togni's reagent, often initiated by light or a radical initiator. princeton.edunih.gov The electrophilic •CF3 radical would then attack the electron-rich positions of the phenol ring. Given the directing effects of the existing substituents, the radical would likely add to the positions ortho or para to the hydroxyl group.

Other radical reactions could also be envisaged for the derivatization of this compound. For example, reactions involving other carbon-centered or heteroatom-centered radicals could lead to the formation of new C-C or C-heteroatom bonds. The regioselectivity of these radical additions would be influenced by the electronic and steric properties of both the radical and the substituted phenol substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR are particularly informative.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons: the phenolic hydroxyl (OH) proton, the three aromatic protons, and the three aliphatic protons of the methyl group.

Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region of 6.5-8.0 ppm. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and should appear as three distinct signals. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups. The electron-donating hydroxyl and methyl groups tend to shield protons (shift them upfield), while the strongly electron-withdrawing trifluoromethyl group deshields them (shifts them downfield). The coupling between adjacent protons (ortho and meta coupling) would result in complex splitting patterns, likely appearing as multiplets or distinct doublets and triplets.

Aliphatic Protons: The protons of the methyl group (-CH₃) are chemically equivalent and are expected to produce a single signal. This signal would appear further upfield, typically in the range of 2.0-3.0 ppm for a benzylic proton. uq.edu.au It should appear as a singlet as there are no adjacent protons to couple with.

Hydroxyl Proton: The phenolic -OH proton gives a signal that can vary in chemical shift depending on concentration, solvent, and temperature. It often appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ~6.8 - 7.5 | Multiplets |

| Methyl (CH₃) | ~2.3 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six unique aromatic carbons, the methyl carbon, and the trifluoromethyl carbon.

Aromatic Carbons: These carbons resonate in the 120-150 ppm range. uq.edu.au The carbon atom attached to the hydroxyl group (C-O) is typically found at the most downfield position in this region (around 155 ppm), as seen in analogous compounds. rsc.org The carbon attached to the trifluoromethyl group (C-CF₃) will also be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org The other four aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

Trifluoromethyl Carbon: The carbon of the -CF₃ group shows a characteristic signal that is split into a quartet by the three attached fluorine atoms. Its chemical shift is typically observed in the aromatic region, around 120-125 ppm. rsc.org

Methyl Carbon: The aliphatic methyl carbon is the most shielded and will appear at the most upfield position, generally between 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~155 |

| C-CH₃ | ~140 |

| C-CF₃ | ~132 (quartet) |

| Aromatic C-H | ~110 - 130 |

| Trifluoromethyl (CF₃) | ~124 (quartet) |

| Methyl (CH₃) | ~21 |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Detection

¹⁹F NMR is highly specific for detecting fluorine-containing groups. The trifluoromethyl group on the aromatic ring provides a strong, clear signal. For this compound, a single sharp signal is expected for the three chemically equivalent fluorine atoms of the -CF₃ group. This signal typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org The absence of coupling to other nuclei results in a singlet, making it a distinct diagnostic peak for the presence of the trifluoromethyl moiety. rsc.orgrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. chemicalbook.com These two methods are complementary, as some vibrations may be more prominent in one technique than the other. chemicalbook.com

Key expected vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon bonds in the aromatic ring gives rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond usually appears as a strong band in the 1200-1260 cm⁻¹ range.

For the related compound 3,5-bis(trifluoromethyl)phenol, strong IR absorptions are noted that can be attributed to these functional groups. nist.gov Similarly, Raman spectra for related phenols show prominent bands for ring stretching vibrations. nih.gov

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | IR | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch | IR, Raman | 2980 - 2850 | Medium |

| C=C ring stretch | IR, Raman | 1600 - 1450 | Medium to Strong |

| C-O stretch | IR | 1260 - 1200 | Strong |

| C-F stretch | IR | 1350 - 1100 | Very Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular weight of this compound is 176.14 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 176.

The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation pathways for phenols and trifluoromethyl-substituted aromatics would likely lead to several characteristic fragment ions. For the related compound 3-(trifluoromethyl)phenol (B45071) (molecular weight 162.11 g/mol ), a prominent [M-H]⁻ peak at m/z 161 is observed in negative ion mode ESI-MS. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity |

| 176 | [C₈H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 157 | [M - F]⁺ | Loss of a fluorine atom |

| 147 | [M - CHO]⁺ | Loss of a formyl radical (common in phenols) |

| 107 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Phenolic compounds are known to strongly absorb UV light. nist.gov The spectrum of this compound is expected to show characteristic absorption bands due to π → π* electronic transitions within the benzene ring.

Phenols typically exhibit two main absorption bands in their UV spectra. For phenol itself, these occur around 210 nm and 270 nm. nist.gov For substituted phenols, the position and intensity of these bands (λmax) can shift depending on the nature of the substituents. The methyl and trifluoromethyl groups on the aromatic ring will influence the energy of the electronic transitions. It is anticipated that this compound will display a primary absorption band in the range of 270-285 nm, a region common for many phenolic compounds. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest literature reviews, no published single-crystal X-ray diffraction studies for this compound are available.

Illustrative Crystal Structure: (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol

To demonstrate the utility of this analytical method, the crystal structure of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, a related compound, is presented. The crystallographic data for this molecule were reported in Acta Crystallographica Section E in 2012. nih.govresearchgate.net

The molecule crystallizes in an orthorhombic system, and its structure is stabilized by significant intramolecular hydrogen bonding. nih.govresearchgate.net

Interactive Table of Crystallographic Data for (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₀F₃NO | nih.govresearchgate.net |

| Formula Weight | 265.23 g/mol | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pca2₁ | nih.govresearchgate.net |

| a (Å) | 17.9907 (18) | nih.govresearchgate.net |

| b (Å) | 5.0898 (4) | nih.govresearchgate.net |

| c (Å) | 13.2564 (10) | nih.govresearchgate.net |

| Volume (ų) | 1213.88 (18) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Temperature (K) | 296 | nih.govresearchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.govresearchgate.net |

| Density (calculated) | 1.451 Mg m⁻³ | nih.gov |

The molecular structure of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol is nearly planar. The dihedral angle between the two aromatic rings (the phenol ring and the trifluoromethyl-substituted phenyl ring) is a mere 13.00 (14)°. nih.govresearchgate.net A key feature of its solid-state architecture is the presence of strong intramolecular hydrogen bonds. Specifically, an O—H···N hydrogen bond is formed, creating an S(6) ring motif. nih.govresearchgate.net Furthermore, an O—H···F interaction is also observed, contributing to a larger S(10) ring motif. nih.govresearchgate.net The crystal packing is further stabilized by C—H···O interactions, which link the molecules into a three-dimensional network. nih.govresearchgate.net

This detailed structural information, obtainable only through X-ray crystallography, is fundamental for understanding the compound's behavior and for designing new materials with specific properties. While this data pertains to a related molecule, it highlights the type of critical structural insights that are currently absent for this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a primary tool for investigating the molecular properties of substituted phenols. While specific, dedicated computational studies detailing all molecular properties of 3-Methyl-5-(trifluoromethyl)phenol are not extensively available in public literature, the methodologies are well-established. Such studies typically employ functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. rsc.orgmdpi.com

The first step in a computational analysis is the geometry optimization to find the molecule's most stable three-dimensional structure. For this compound, the key conformational variables are the orientations of the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups relative to the benzene (B151609) ring.

The planarity of the phenol (B47542) ring is a critical feature, though minor deviations can occur due to steric hindrance between the bulky trifluoromethyl group and the adjacent methyl group. The rotational barrier of the C-O bond in phenols is influenced by the electronic effects of substituents. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group would define the final optimized geometry, including bond lengths and angles. A conformational search would identify the global minimum energy structure, which is essential for all subsequent property calculations.

The electronic nature of this compound is governed by the combined effects of its functional groups. The hydroxyl and methyl groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It would be expected to show a negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

The HOMO is typically localized on the electron-rich phenol ring, indicating its nucleophilic character.

The LUMO would likely have significant contributions from the antibonding orbitals of the aromatic ring and the trifluoromethyl group. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and-withdrawing substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from a frequency analysis of the optimized geometry. These calculations help in assigning the characteristic vibrational modes, such as the O-H stretch, C-F stretches, and aromatic ring vibrations. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These transitions typically involve π → π* excitations within the aromatic system.

Theoretical Studies of Reaction Mechanisms and Kinetics

Recent computational studies have provided significant insights into the reactivity of trifluoromethylphenols (TFMPs), particularly concerning their defluorination in aqueous environments.

A notable study investigated the spontaneous aqueous defluorination of various TFMP isomers, including 2-TFMP, 3-TFMP (a synonym for 3-(trifluoromethyl)phenol (B45071), the parent compound of the molecule of interest), and 4-TFMP. rsc.orgbohrium.com The key experimental finding was that while the 2- and 4-isomers undergo hydrolysis, 3-TFMP did not show any reactivity under the studied conditions. rsc.orgbohrium.comnih.gov

DFT calculations were employed to uncover the underlying mechanism and explain this difference in reactivity. rsc.orgbohrium.com

Mechanism: For the reactive isomers, the defluorination was found to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. This process is initiated by the deprotonation of the phenol to form a phenolate (B1203915) anion. This anion is crucial as it allows for the formation of a conjugated system that stabilizes the transition state of the subsequent fluoride (B91410) elimination step. rsc.orgbohrium.com

Activation Barrier: The position of the -CF₃ group is critical. In 2- and 4-TFMP, the group is in a position (ortho or para to the hydroxyl) that allows for effective delocalization and stabilization of the negative charge in the transition state. For 3-TFMP, the meta-position of the trifluoromethyl group prevents the formation of a stabilized quinone-like intermediate. This results in a prohibitively high activation energy barrier for the E1cb pathway, rendering the molecule inert to this specific reaction. rsc.orgbohrium.com

The computational analysis confirmed the transition states for the reactive isomers by identifying a single imaginary frequency, which corresponds to the reaction coordinate for the C-F bond cleavage. rsc.org

The role of the solvent is paramount in the defluorination reaction. The entire E1cb mechanism is predicated on the initial deprotonation of the phenolic proton, a step that is highly dependent on the pH of the aqueous solution. rsc.org

Computational models account for these solvent effects using continuum solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) . rsc.org This model treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of reaction pathway energetics in a solvated environment. The theoretical results demonstrated that the deprotonation of the TFMP is a prerequisite for the hydrolysis reaction to proceed, aligning perfectly with experimental observations that the reaction occurs under alkaline conditions. rsc.orgbohrium.com

Intermolecular Interactions and Supramolecular Architectures

The arrangement of molecules in the solid state, governed by a network of intermolecular interactions, defines the supramolecular architecture of a compound. For this compound, the interplay between the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups dictates the nature of these interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the fluorine atoms of the trifluoromethyl group can serve as hydrogen bond acceptors.

The trifluoromethyl group is known to participate in hydrogen bonding, which can influence the electrostatic potential of the molecule and promote charge transfer. ijaemr.com The presence of both a hydrogen bond donor (-OH) and multiple acceptor sites (O and F atoms) in this compound suggests the potential for the formation of complex and stable supramolecular assemblies. These non-covalent interactions are fundamental in crystal engineering, influencing properties like melting point, solubility, and polymorphism.

To illustrate the types of interactions that are computationally analyzed, the following table presents data from a related trifluoromethylphenyl derivative, highlighting the contributions of various intermolecular contacts to the crystal packing.

| Interaction Type | Contribution to Crystal Packing (%) |

|---|---|

| C···H/H···C | 29.2 |

| H···H | 28.6 |

| F···H/H···F | 25.6 |

| O···H/H···O | 5.7 |

| F···F | 4.6 |

Data derived from a study on a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, and is presented here for illustrative purposes. nih.gov

Advanced Synthetic Applications of 3 Methyl 5 Trifluoromethyl Phenol As a Molecular Building Block

Construction of Complex Organic Scaffolds

The 3-methyl-5-(trifluoromethyl)phenyl moiety is a key feature in a variety of complex organic structures. Its strategic deployment as a starting material or intermediate allows for the generation of novel fluorinated aromatic and heterocyclic systems, as well as the development of specialized chemical libraries for drug discovery and other applications.

The phenol (B47542) functional group of 3-methyl-5-(trifluoromethyl)phenol serves as a versatile handle for the construction of more elaborate aromatic and heterocyclic structures. While direct, large-scale syntheses starting from this specific phenol are not extensively documented in publicly available literature, the synthesis of analogous structures provides a clear indication of its potential. For instance, the synthesis of trifluoromethyl-substituted pyrazoles and isoxazoles often involves the condensation of a trifluoromethylated carbonyl compound with a suitable binucleophile. iupac.orgrsc.org It is conceivable that this compound could be transformed into a variety of trifluoromethylated intermediates suitable for such cyclization reactions.

One notable example of the synthesis of a complex heterocyclic system containing a trifluoromethylphenyl group is the preparation of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] scbt.combenzothiazinium chloride. nih.govmdpi.com In this synthesis, a substituted quinolinium salt is reacted with 4-(trifluoromethyl)aniline (B29031) to construct the tetracyclic framework. nih.govmdpi.com While this example utilizes a trifluoromethylaniline derivative, it highlights a synthetic strategy where a trifluoromethyl-substituted aromatic amine, which could potentially be derived from this compound, is a key building block for a complex heterocyclic system.

The following table summarizes representative examples of fluorinated heterocyclic cores that can be synthesized using trifluoromethyl-substituted building blocks, illustrating the types of structures that could potentially be accessed from derivatives of this compound.

| Heterocyclic Core | Synthetic Precursors (Illustrative) | Key Reaction Type |

| Trifluoromethyl-pyrazole | Trifluoromethyl-β-diketone, Hydrazine | Condensation |

| Trifluoromethyl-isoxazole | Trifluoromethyl-β-diketone, Hydroxylamine | Condensation |

| Trifluoromethyl-quinoline | Substituted aniline (B41778), Carbonyl compound | Cyclization |

| Quino[3,4-b] scbt.combenzothiazinium | Substituted quinolinium salt, Trifluoromethylaniline | Cyclization |

This table presents illustrative examples of synthetic strategies for fluorinated heterocycles. The feasibility of using this compound as a starting material would depend on its efficient conversion to the necessary precursors.

The creation of specialized chemical libraries is a critical component of modern drug discovery. The unique physicochemical properties conferred by the trifluoromethyl group make the 3-methyl-5-(trifluoromethyl)phenyl scaffold an attractive core for such libraries. Derivatization of the phenolic hydroxyl group can be readily achieved through various reactions, including etherification and esterification, to generate a diverse set of analogues.

For example, the synthesis of a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives has been reported as potent inhibitors of drug-resistant bacteria. scispace.com This work demonstrates a strategy where a trifluoromethyl-containing building block is used to generate a library of compounds with varied substituents, which are then screened for biological activity. A similar approach could be employed starting with this compound, where the phenolic oxygen provides a convenient point for diversification.

The following table outlines potential derivatization strategies for this compound to generate a chemical library.

| Derivatization Reaction | Reagent Class | Resulting Functional Group | Potential Application |

| Etherification | Alkyl halides, Benzyl (B1604629) halides | Ether | Modulation of lipophilicity and steric bulk |

| Esterification | Acyl chlorides, Carboxylic acids | Ester | Introduction of new binding motifs |

| Suzuki Coupling (of derived triflate) | Boronic acids | Biaryl | Exploration of extended aromatic systems |

| Buchwald-Hartwig Amination (of derived triflate) | Amines | Arylamine | Introduction of hydrogen bond donors/acceptors |

This table outlines potential derivatization strategies. The successful implementation of these reactions would require optimization of reaction conditions for each specific substrate.

Role in Cross-Coupling and C-H Functionalization Reactions

Cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex organic molecules. The phenolic hydroxyl group of this compound can be readily converted into a triflate or other suitable leaving group, rendering the aromatic ring susceptible to a variety of palladium- or nickel-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds between an organoboron reagent and an aryl halide or triflate. nih.govorganic-chemistry.orglibretexts.orgnih.gov Phenol derivatives, such as aryl carbamates and sulfamates, have been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov Given that the trifluoromethyl group is a strong electron-withdrawing group, the corresponding triflate of this compound would be an excellent substrate for such transformations, enabling the synthesis of a wide range of biaryl compounds.

Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Aryl triflates are known to be effective electrophiles in this reaction, allowing for the coupling of a wide variety of primary and secondary amines. The conversion of this compound to its triflate would thus provide access to a diverse array of 3-methyl-5-(trifluoromethyl)aniline derivatives.

Direct C-H functionalization of phenols is a more recent and highly attractive strategy that avoids the need for pre-functionalization of the hydroxyl group. While direct C-H functionalization of this compound has not been specifically reported, methods for the C-H functionalization of other phenol derivatives have been developed. acs.org For example, the ortho-C-H arylation of phenols has been achieved using palladium catalysis, and it is plausible that similar conditions could be adapted for the regioselective functionalization of this compound.

The table below summarizes the potential of this compound and its derivatives in key cross-coupling and C-H functionalization reactions.

| Reaction Type | Derivative of this compound | Coupling Partner | Catalyst System (Typical) | Resulting Product Class |

| Suzuki-Miyaura Coupling | Aryl Triflate | Boronic Acid | Palladium or Nickel | Biaryl |

| Buchwald-Hartwig Amination | Aryl Triflate | Amine | Palladium | Arylamine |

| C-H Arylation | Phenol | Aryl Halide | Palladium | Biaryl |

This table illustrates the potential applications of this compound in modern coupling reactions based on established methodologies for similar substrates.

Applications in Asymmetric Synthesis and Chiral Molecule Construction

The construction of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly in the development of new pharmaceuticals. The trifluoromethylphenyl moiety is a common feature in many chiral drugs and drug candidates. nih.gov While there are no specific reports of this compound being used as a chiral ligand or auxiliary, its derivatives can serve as key building blocks in the asymmetric synthesis of complex chiral molecules.

For example, the asymmetric synthesis of chiral trifluoromethylated heliotridane (B1248650) has been achieved via a catalytic asymmetric Friedel-Crafts reaction of a β-trifluoromethylated acrylate (B77674) with a pyrrole. rsc.org This highlights a strategy where a chiral catalyst is used to control the stereochemistry of a reaction involving a trifluoromethyl-containing substrate. A derivative of this compound could potentially be incorporated into such a substrate.

Furthermore, the development of biocatalytic platforms for the synthesis of chiral α-trifluoromethylated organoborons demonstrates the growing interest in enzymatic methods for the construction of fluorinated chiral centers. researchgate.net These chiral organoborons are versatile intermediates that can be transformed into a variety of other chiral trifluoromethyl-containing compounds.

The synthesis of chiral drug candidates often involves the coupling of a chiral fragment with a trifluoromethyl-containing aromatic piece. For instance, the synthesis of a stereopure multi-target antidiabetic agent involved the asymmetric organocatalytic synthesis of a chiral cyclohexyl methyl pentanedione derivative which was then coupled with a (trifluoromethyl)phenyl group. nih.gov

The following table showcases examples of chiral molecules containing a trifluoromethylphenyl group, illustrating the types of targets that could be synthesized using derivatives of this compound.

| Chiral Molecule Class | Key Asymmetric Transformation | Potential Role of this compound Derivative |

| Chiral Trifluoromethylated Heliotridane | Asymmetric Friedel-Crafts Reaction | Substrate containing the trifluoromethylphenyl moiety |

| Chiral α-Trifluoromethylated Organoborons | Biocatalytic Carbene B-H Insertion | Source of the trifluoromethylphenyl group in the final product |

| Chiral Antidiabetic Agent | Asymmetric Organocatalysis | Coupling partner containing the trifluoromethylphenyl group |

This table provides examples of synthetic strategies towards chiral molecules where a derivative of this compound could serve as a key precursor.

Applications in Life Sciences Research

Medicinal Chemistry: Design and Synthesis of Bioactive Compounds

In medicinal chemistry, the strategic incorporation of fluorine-containing groups is a well-established method to enhance the drug-like properties of a molecule. The 3-methyl-5-(trifluoromethyl)phenol moiety serves as a key intermediate, imparting specific advantages to new chemical entities.

The this compound structure has been integrated into advanced pharmaceutical candidates, particularly those targeting complex disease pathways. A notable application is in the synthesis of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 pathway is implicated in a wide range of inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

Researchers have designed and synthesized novel pyridazin-3-yl phenol (B47542) compounds that feature the this compound scaffold. These compounds have demonstrated the ability to inhibit NLRP3 inflammasome activity, making them promising candidates for treating conditions such as atherosclerosis, type 2 diabetes, Alzheimer's disease, and other immune or inflammatory disorders. Specific examples from patent literature highlight the direct incorporation of this phenol into complex heterocyclic systems designed to modulate this critical pathway.

| Compound Name | Therapeutic Target | Potential Application | Source |

|---|---|---|---|

| (R)-2-(6-((1-ethylpiperidin-3-yl)amino)pyridazin-3-yl)-3-methyl-5-(trifluoromethyl)phenol | NLRP3 Inflammasome | Inflammatory Diseases, Neurodegenerative Disorders | |

| (S)-3-Methyl-2-(5-methyl-6-((1-methylpiperidin-3-yl)amino)pyridazin-3-yl)-5-(trifluoromethyl)phenol | NLRP3 Inflammasome | Inflammatory Diseases, Immune Disorders | |

| 2-(6-((1-(2-Hydroxyethyl)piperidin-3-yl)amino)pyridazin-3-yl)-3-methyl-5-(trifluoromethyl)phenol | NLRP3 Inflammasome | Inflammasome-Related Diseases |

The trifluoromethyl (-CF3) group is a critical functional group in modern drug design, primarily due to its profound influence on a molecule's physicochemical profile. Its incorporation, as seen in this compound, can significantly enhance lipophilicity, metabolic stability, and binding affinity.

Lipophilicity: The -CF3 group is highly lipophilic (with a Hansch π value of +0.88), which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. This enhanced membrane permeability is crucial for reaching intracellular or central nervous system targets. While increased lipophilicity can sometimes lead to faster metabolic clearance, its strategic placement is key.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group is a common strategy to block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic environment of the aromatic ring, which can influence how the molecule interacts with its biological target. It can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole or multipolar interactions, leading to enhanced binding affinity and potency. The presence of the methyl group at the meta-position further modulates the electronic and steric profile, offering a fine-tuned scaffold for optimizing drug-receptor interactions.

| Property | Impact of Trifluoromethyl (-CF3) Group | Mechanism/Reason | Source |

|---|---|---|---|

| Lipophilicity | Increases | High hydrophobicity of the C-F bonds. | |

| Metabolic Stability | Increases | High bond dissociation energy of the C-F bond (485.3 kJ/mol) makes it resistant to enzymatic cleavage. | |

| Binding Affinity | Can Enhance | Alters molecular conformation and electronic distribution, enabling stronger interactions with target proteins. | |

| Membrane Permeability | Increases | Facilitated by increased lipophilicity. |

The this compound scaffold is a versatile starting point for developing derivatives with a range of therapeutic activities.

Antimicrobial Properties: Research has shown that incorporating a trifluoromethyl-substituted phenyl ring into heterocyclic structures like pyrazoles can lead to potent antimicrobial agents. These compounds have demonstrated significant activity against various bacterial strains, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group is known to improve the pharmacokinetic properties of these derivatives, and its presence on the N-aryl moiety of pyrazoles has been found to reduce toxicity against human cells while maintaining antibacterial potency. While direct derivatives of this compound were not the focus of these specific studies, the findings strongly suggest its utility as a building block for novel antibiotics.

Anticancer Properties: The trifluoromethyl group is a common feature in many anticancer drugs. Its inclusion in a molecule can enhance antiproliferative activity. Studies on various molecular frameworks, such as thiazolo[4,5-d]pyrimidines and isoxazoles, have shown that the addition of a -CF3 group significantly boosts their anticancer effects against human cancer cell lines like breast cancer (MCF-7) and melanoma (A375). For instance, one isoxazole (B147169) derivative with a -CF3 group was found to be nearly eight times more active than its non-fluorinated counterpart. The synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]benzothiazinium chloride, a planar tetracyclic system, yielded a compound with potent activity against pancreatic cancer cell lines, with IC50 values in the nanomolar range. These results underscore the potential of using this compound to synthesize new and more effective anticancer agents.

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The antioxidant potential of a phenol is heavily influenced by the substituents on the aromatic ring. Electron-donating groups (like the methyl group) generally increase antioxidant activity by stabilizing the resulting phenoxyl radical. Conversely, strong electron-withdrawing groups (like the trifluoromethyl group) typically decrease this activity by destabilizing the radical. Therefore, derivatives of this compound would be expected to have modulated antioxidant properties, and while they may not be the most potent antioxidants compared to phenols with multiple electron-donating groups, this scaffold could be used to fine-tune the radical-scavenging ability of a larger, more complex molecule.

Agrochemical Research: Development of Crop Protection Agents

In agrochemical science, the trifluoromethyl group is a valued substituent for creating potent and stable herbicides, pesticides, and fungicides. This compound provides a ready-made building block containing this crucial functional group.

The unique electronic and lipophilic properties of the this compound moiety make it an attractive component in the design of new agrochemicals. Its incorporation can lead to products with improved uptake by plants or pests, greater stability in the field, and enhanced biological efficacy.

One concrete example is the synthesis of novel 1,2,4-triazole (B32235) derivatives that incorporate a 3-(trifluoromethyl)phenoxy group. These compounds were designed as potential bleaching herbicides. Bioassay results indicated that several of these derivatives displayed good to excellent selective herbicidal activity against broadleaf weeds like Brassica campestris L. at a concentration of 100 µg/mL. Specifically, compounds 4c and 4i in the study showed 75.0% and 82.6% inhibition, respectively, demonstrating the effectiveness of this chemical class. The research also points to the broader utility of trifluoromethyl-containing phenols in developing herbicides that target critical plant enzymes like phytoene (B131915) desaturase.

| Compound | Target Weed | Concentration | Inhibition Rate | Source |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-4-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole (4c) | Brassica campestris L. | 100 µg/mL | 75.0% | |

| 3-(4-methylphenyl)-4-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole (4i) | Brassica campestris L. | 100 µg/mL | 82.6% |

The specific structure of this compound plays a crucial role in modulating the biological activity of the final agrochemical product. The trifluoromethyl group often serves as a bioisostere for other groups and its high lipophilicity can enhance the transport of the pesticide to its site of action. The substitution pattern on the phenol ring is critical for achieving a precise fit into the binding site of a target enzyme in a weed or pest.

Environmental Chemistry and Degradation Studies

Environmental Occurrence and Distribution of Trifluoromethylphenols

Trifluoromethylphenols are recognized as transformation products of several aryl-CF3-containing pharmaceuticals and agrochemicals. rsc.orgrsc.org For instance, 4-(Trifluoromethyl)phenol (B195918) (4-TFMP) is a known environmental transformation product of the antidepressant fluoxetine (B1211875) and has been detected in the environment. rsc.org Similarly, 2-chloro-4-(trifluoromethyl)phenol (B1586134) is a degradation product of diphenyl ether herbicides such as acifluorfen (B165780) and oxyfluorfen. rsc.org These compounds can act as precursors to the highly persistent pollutant trifluoroacetic acid (TFA). rsc.orgrsc.org While the environmental presence of certain TFMP isomers is documented, specific data on the occurrence and distribution of 3-Methyl-5-(trifluoromethyl)phenol in various environmental matrices remains limited in the scientific literature.

Abiotic Transformation Pathways in Aquatic and Terrestrial Systems

Abiotic transformation, which involves chemical reactions without the direct involvement of microorganisms, is a critical factor in the environmental fate of many organic compounds. navy.mil For trifluoromethylphenols, key abiotic pathways include hydrolysis and photolysis.

The susceptibility of trifluoromethylphenols to hydrolysis is highly dependent on their chemical structure, particularly the substitution pattern on the phenol (B47542) ring. rsc.org Recent research investigating the hydrolytic stability of several TFMP isomers under various environmentally relevant aqueous conditions revealed significant differences in their reactivity. rsc.orgrsc.org

Notably, 3-(Trifluoromethyl)phenol (B45071) (3-TFMP) exhibits strong resistance to hydrolysis. rsc.org In a study where it was kept in a carbonate-buffered solution at pH 10.2 and a temperature of 40°C for 24 hours, no discernible degradation or formation of its expected hydrolysis product, 3-hydroxybenzoic acid, was observed. rsc.org This stability suggests that 3-TFMP is unlikely to undergo hydrolysis in the aqueous environment. rsc.org

In contrast, other isomers such as 2-(trifluoromethyl)phenol (B147641) and 4-(trifluoromethyl)phenol undergo hydrolysis, particularly as pH increases. rsc.org The primary products of this spontaneous defluorination are the corresponding hydroxybenzoic acids and fluoride (B91410) ions. rsc.orgrsc.org High-resolution mass spectrometry has identified intermediates like benzoyl fluoride in the hydrolysis of 4-TFMP. rsc.orgrsc.org

Unlike its stability against hydrolysis, 3-(Trifluoromethyl)phenol is known to undergo photolysis, a degradation process initiated by the absorption of light. rsc.orgacs.org In one study, the photolysis of 3-(trifluoromethyl)phenol in a pH 9 buffered solution under 365 nm UV light was observed to have a half-life of 22 minutes. acs.org

The photochemical reaction mechanism for the meta-isomer involves the initial loss of two fluoride ions to form an acid fluoride intermediate, 3-hydroxybenzoyl fluoride. acs.org This intermediate is identified by its characteristic ¹⁹F NMR signal. Following its formation, the acid fluoride undergoes further hydrolysis to yield the final product, 3-hydroxybenzoic acid. acs.org This photolytic pathway represents a significant abiotic degradation route for this compound in sunlit natural waters. acs.orgnih.gov

| Compound | Condition | Half-life | Products | Citation |

| 3-(Trifluoromethyl)phenol | 365 nm, pH 9 | 22 min | 3-Hydroxybenzoyl fluoride, 3-Hydroxybenzoic acid | acs.org |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 9 | 22 h | Trifluoroacetic acid (5.1% yield) | acs.orgcapes.gov.br |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 7 | 91.7 h | Trifluoroacetic acid (17.8% yield) | acs.orgcapes.gov.br |

| 4-Amino-3-trifluoromethylphenol | 365 nm, pH 9 | 2.3 min | Trifluoroacetic acid (11% yield) | acs.org |

Factors Influencing Environmental Persistence and Reactivity

The environmental persistence of trifluoromethylphenols is not uniform; it is dictated by a combination of environmental factors and the intrinsic molecular structure of the specific isomer.

The pH of the surrounding medium is a critical parameter influencing the degradation rates of TFMPs. For isomers susceptible to hydrolysis, such as 2-TFMP and 4-TFMP, the rate of degradation increases significantly with higher pH. rsc.org This is because the deprotonation of the phenolic hydroxyl group is essential for the hydrolysis reaction to proceed. rsc.orgrsc.org

Similarly, photolysis rates of TFMPs are strongly dependent on pH. acs.orgcapes.gov.br The degradation is generally faster in alkaline conditions (e.g., pH 10) compared to neutral (pH 7) or acidic (pH 5) conditions. nih.gov This enhanced reactivity is attributed to the deprotonation of the phenol to form the phenolate (B1203915) anion. nih.gov The phenolate form has different light absorption characteristics, leading to more efficient excitation and subsequent photochemical transformation. researchgate.net

The effect of substituents on the aromatic ring, both in terms of their chemical nature and their position, is a primary determinant of reactivity. rsc.orgmdpi.com The stark contrast in hydrolytic stability between 3-TFMP and its ortho- and para-isomers highlights a profound substituent position effect. rsc.org While 2-TFMP and 4-TFMP readily hydrolyze under basic conditions, 3-TFMP remains resistant. rsc.orgacs.org This difference is attributed to the electronic and structural factors governing the proposed E1cb (Elimination Unimolecular conjugate Base) defluorination mechanism, which is favored by the electronic stabilization provided by ortho- and para-substituents but not the meta-substituent. rsc.orgrsc.org

The nature of other substituents also plays a crucial role. For example, in the photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), changing the electron-withdrawing nitro group to an electron-donating amino group causes a dramatic decrease in the photolytic half-life from hours to just over two minutes. acs.orgcapes.gov.br This demonstrates that electronic effects significantly influence the rate of photochemical degradation and can also affect the yield of transformation products like trifluoroacetic acid. acs.org

| Compound | Hydrolysis Half-life at pH 10.2 | Primary Hydrolysis Products | Citation |

| 3-(Trifluoromethyl)phenol | No degradation observed | N/A | rsc.org |

| 2-(Trifluoromethyl)phenol | ~10 days | 2-Hydroxybenzoic acid, Fluoride | rsc.org |

| 4-(Trifluoromethyl)phenol | ~3 days | 4-Hydroxybenzoic acid, Fluoride | rsc.org |

| 2-Chloro-4-(trifluoromethyl)phenol | ~1.5 days | 3-Chloro-4-hydroxybenzoic acid, Fluoride | rsc.org |

Formation of Environmentally Relevant Transformation Products

The study of the environmental fate of this compound is complex, with research on its specific transformation products being limited. However, insights can be drawn from studies on structurally related compounds, such as other trifluoromethylphenols (TFMPs) and methylated phenols. The stability of the trifluoromethyl group and the position of the methyl group on the phenol ring are key factors influencing its environmental degradation pathways.

Research Findings on Related Compounds

Scientific investigations into analogous compounds reveal potential, though not confirmed, transformation pathways for this compound.

Hydrolytic Stability : Research on the spontaneous aqueous defluorination of several trifluoromethylphenol isomers under environmentally relevant conditions has shown that 3-(trifluoromethyl)phenol, a close structural relative, does not undergo hydrolysis. innospk.comsigmaaldrich.com This suggests that this compound may also exhibit significant stability in aqueous environments, resisting degradation through this particular pathway. In contrast, other isomers such as 2-TFMP and 4-TFMP do hydrolyze to form their corresponding hydroxybenzoic acids and fluoride ions. innospk.comsigmaaldrich.com

Formation of Trifluoroacetic Acid (TFA) : The formation of trifluoroacetic acid (TFA), a persistent and mobile environmental pollutant, is a concern with trifluoromethylated compounds. sigmaaldrich.com For instance, 4-(Trifluoromethyl)phenol (4-TFMP), a known transformation product of the pharmaceutical fluoxetine, can be partially converted to TFA. sigmaaldrich.commdpi.com Similarly, the photohydrolytic degradation of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) also yields TFA. thermofisher.com The potential for this compound to form TFA under environmental conditions has not been specifically studied, but it remains a hypothetical degradation product based on the behavior of other TFMPs.